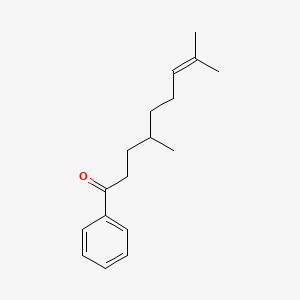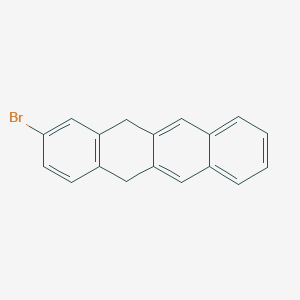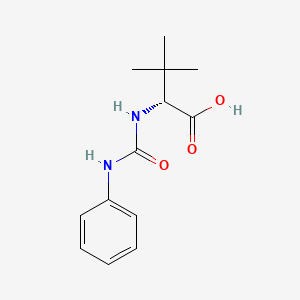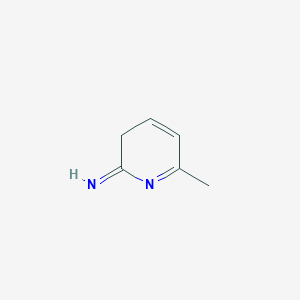![molecular formula C18H25NO2 B14205420 2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine CAS No. 823179-71-1](/img/structure/B14205420.png)
2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine is an organic compound belonging to the piperidine class. It is characterized by the presence of a piperidine ring substituted with four methyl groups and an ester linkage to a phenylacryloyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine typically involves the esterification of 2,2,6,6-tetramethylpiperidine with 3-phenylacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions. Purification of the product is typically achieved through distillation or recrystallization.
化学反応の分析
Types of Reactions
2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Hydrolysis reactions often employ aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of carboxylic acids and alcohols.
科学的研究の応用
2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various functionalized piperidines.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of 2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine involves its interaction with specific molecular targets. The ester linkage allows for hydrolysis under physiological conditions, releasing the active piperidine moiety. This moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the phenylacryloyl group.
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO): A stable free radical used as an oxidizing agent in organic synthesis.
Norpempidine: Another piperidine derivative with different substituents.
Uniqueness
2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine is unique due to the presence of both the piperidine ring and the phenylacryloyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
823179-71-1 |
|---|---|
分子式 |
C18H25NO2 |
分子量 |
287.4 g/mol |
IUPAC名 |
(2,2,6,6-tetramethylpiperidin-1-yl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H25NO2/c1-17(2)13-8-14-18(3,4)19(17)21-16(20)12-11-15-9-6-5-7-10-15/h5-7,9-12H,8,13-14H2,1-4H3 |
InChIキー |
LZZIPWAGJNDSNV-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(N1OC(=O)C=CC2=CC=CC=C2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


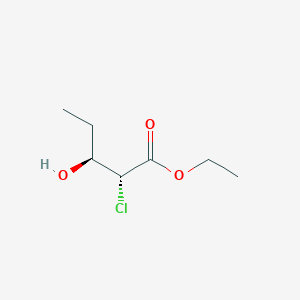
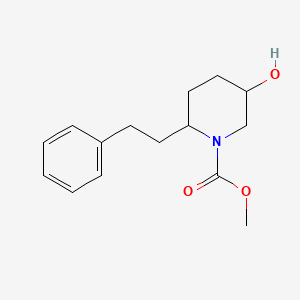
![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
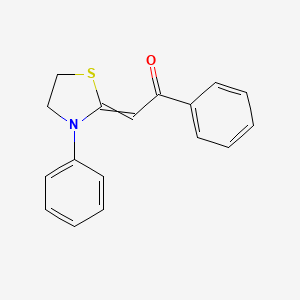
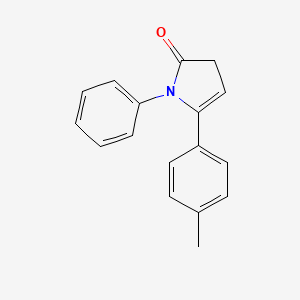
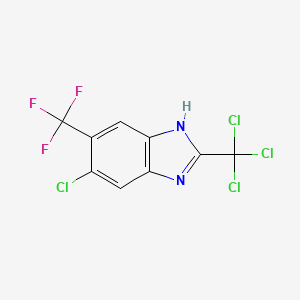
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
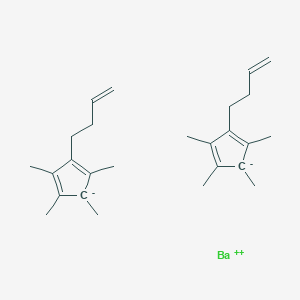
![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
